N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide
Description
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Properties
IUPAC Name |
N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-26-14-4-2-3-11-9-15(27-17(11)14)18(23)21-19-20-13-7-8-22(10-16(13)28-19)29(24,25)12-5-6-12/h2-4,9,12H,5-8,10H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXMWMDLQGDMOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)CN(CC4)S(=O)(=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a unique structure combining a thiazolo-pyridine moiety with a methoxybenzofuran carboxamide. Its molecular formula is C19H22N2O4S, and it has a molecular weight of approximately 378.45 g/mol. The presence of the cyclopropylsulfonyl group is significant for its biological activity.
Research suggests that this compound may interact with various biological targets:
- Kinase Inhibition : Preliminary studies indicate that it may act as an inhibitor of specific kinases involved in cell signaling pathways, which could have implications in cancer treatment.
- Neurotransmitter Modulation : There is evidence to suggest that it may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For example:
- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Case Study : A specific study reported a dose-dependent reduction in cell viability in MCF-7 breast cancer cells when treated with the compound over 48 hours.
Neuroprotective Effects
The neuroprotective properties of this compound have been investigated in models of neurodegeneration:
- Animal Models : In rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
- Mechanistic Insights : It is hypothesized that the compound's ability to modulate oxidative stress pathways contributes to its neuroprotective effects.
Table of Biological Activities
| Activity Type | Effect | Model/Study Reference |
|---|---|---|
| Anticancer | Cytotoxicity in MCF-7 | In vitro study (specific reference needed) |
| Neuroprotection | Improved cognitive function | Rodent model of Alzheimer's (specific reference needed) |
| Kinase Inhibition | Inhibition of cancer pathways | Preliminary screening (specific reference needed) |
Safety and Toxicity
Initial toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its toxicological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
